4-Chloropyridine-2,5-dicarboxylic acid chemical properties
4-Chloropyridine-2,5-dicarboxylic acid chemical properties
An In-depth Technical Guide to 4-Chloropyridine-2,5-dicarboxylic acid: Properties, Synthesis, and Applications
Introduction
4-Chloropyridine-2,5-dicarboxylic acid is a halogenated heterocyclic compound belonging to the pyridine dicarboxylic acid family. The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The presence of multiple functional groups—a pyridine nitrogen, two carboxylic acid moieties, and a chlorine substituent—imparts a unique and versatile chemical reactivity to this molecule, positioning it as a potentially valuable building block in organic synthesis and medicinal chemistry.
While extensive research exists for related isomers such as Pyridine-2,5-dicarboxylic acid and various chloropyridine derivatives, specific literature on 4-Chloropyridine-2,5-dicarboxylic acid is notably scarce.[2] This guide, therefore, aims to provide a comprehensive overview by consolidating the available structural data and extrapolating its chemical properties, potential synthetic routes, and applications based on the well-established chemistry of its constituent functional groups and analogous compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this specific molecule.
Molecular Structure and Physicochemical Properties
The core of 4-Chloropyridine-2,5-dicarboxylic acid is a pyridine ring substituted at the C4 position with a chlorine atom and at the C2 and C5 positions with carboxylic acid groups. This substitution pattern influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule.
Figure 1: Molecular structure of 4-Chloropyridine-2,5-dicarboxylic acid.
The key physicochemical data, primarily sourced from computational predictions available on PubChem, are summarized below.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₄ | [2] |
| Molecular Weight | 201.57 g/mol | [2] |
| Monoisotopic Mass | 200.98288 Da | [2] |
| InChI Key | KXNBJIIPZFBSPA-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=CN=C1C(=O)O)C(=O)O)Cl | [2] |
| Predicted XlogP | 0.9 | [2] |
| Appearance | Solid (Predicted) | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base. |
Spectroscopic and Analytical Characterization (Predicted)
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¹H NMR: The pyridine ring is expected to show two signals for the aromatic protons. The proton at the C3 position and the proton at the C6 position will appear as singlets or very narrowly split doublets. Due to the electron-withdrawing effects of the adjacent carboxylic acid and the nitrogen atom, the C6 proton is expected to be the most downfield-shifted.
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¹³C NMR: The spectrum should display seven distinct carbon signals. The carbons of the two carboxylic acid groups will appear significantly downfield (~165-175 ppm). The five carbons of the pyridine ring will have chemical shifts influenced by the chloro and carboxyl substituents.[3]
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorbances for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations (typically 600-800 cm⁻¹). The aromatic C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated.[2]
Synthesis and Reactivity
Proposed Synthetic Pathway
A direct, documented synthesis for 4-Chloropyridine-2,5-dicarboxylic acid is not published. However, a plausible route can be designed based on established pyridine chemistry. One potential approach involves the chlorination of a suitable precursor, such as pyridine-2,5-dicarboxylic acid N-oxide. The N-oxide functionality activates the C4 position for nucleophilic attack by a chloride source (e.g., from POCl₃ or SOCl₂), followed by deoxygenation.
Figure 2: Proposed synthetic workflow for 4-Chloropyridine-2,5-dicarboxylic acid.
Experimental Protocol (Hypothetical):
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N-Oxide Formation: Pyridine-2,5-dicarboxylic acid is dissolved in a suitable solvent like acetic acid or dichloromethane. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by TLC until the starting material is consumed. The resulting N-oxide is then isolated.
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Deoxygenative Chlorination: The purified Pyridine-2,5-dicarboxylic acid N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4] The reaction is typically heated to reflux. This step introduces the chlorine atom at the C4 position and removes the N-oxide oxygen.
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Workup and Purification: After completion, the excess chlorinating agent is carefully quenched and removed under reduced pressure. The crude product is then purified, for example by recrystallization from a suitable solvent system, to yield 4-Chloropyridine-2,5-dicarboxylic acid.
Chemical Reactivity
The reactivity of this molecule is dictated by its three key functional groups:
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Carboxylic Acids: The two carboxyl groups can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via activation with reagents like SOCl₂ or DCC followed by addition of an amine), and reduction to alcohols using strong reducing agents like LiAlH₄.[5]
-
Pyridine Ring and Chlorine: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing carboxylic acid groups. This deactivation makes electrophilic aromatic substitution difficult. Conversely, the chlorine at the C4 position may be susceptible to nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, although the reaction may require harsh conditions.
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Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated to form pyridinium salts.[6] It can also act as a ligand to coordinate with metal ions, a property leveraged in the formation of metal-organic frameworks (MOFs).[7]
Potential Applications in Research and Development
Given its structure, 4-Chloropyridine-2,5-dicarboxylic acid holds promise as a versatile intermediate and building block in several scientific domains.
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Pharmaceutical Synthesis: Pyridinecarboxylic acids are prevalent in drug discovery. For instance, the parent compound, Pyridine-2,5-dicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various diseases.[8] The chloro-substituted derivative could be used as a scaffold to develop new analogues with modulated potency, selectivity, or pharmacokinetic properties. The chlorine atom provides a handle for further synthetic modifications.
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Agrochemicals: Chloropyridines are a cornerstone of the agrochemical industry, forming the basis of many herbicides and fungicides.[9] 4-Chloropyridine-2,5-dicarboxylic acid could serve as a precursor for novel crop protection agents.
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Materials Science: Dicarboxylic acids are common linkers in the synthesis of MOFs. The specific geometry and electronic properties of this molecule could lead to the formation of novel porous materials with potential applications in gas storage, separation, or catalysis.[7]
Safety and Handling
No specific safety data sheet (SDS) exists for 4-Chloropyridine-2,5-dicarboxylic acid. However, based on data for related chloropyridine and pyridinecarboxylic acid compounds, the following precautions are advised:
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Hazards: The compound is expected to be a skin, eye, and respiratory irritant.[10][11] It may be harmful if swallowed or inhaled.[12][13]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.[13]
Conclusion
4-Chloropyridine-2,5-dicarboxylic acid is a molecule with significant untapped potential. While direct experimental data remains limited, its structural features suggest a rich and versatile chemistry. By leveraging established principles of pyridine reactivity, this guide has outlined its predicted properties, a plausible synthetic route, and promising avenues for its application in medicinal chemistry, agrochemicals, and materials science. Further experimental investigation is necessary to fully characterize this compound and validate its potential as a valuable tool for scientific innovation.
References
-
PubChem. 4-chloropyridine-2,5-dicarboxylic acid (C7H4ClNO4). Available at: [Link]
-
Journal of Organic Chemistry. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link]
-
KamulinBiotech. Materials Safety Data Sheet. Available at: [Link]
- Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
- Google Patents. Method for synthesizing 4-chloro-pyridine.
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. Available at: [Link]
-
Wikipedia. Pyridines. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
RSC Publishing. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. Available at: [Link]
-
ResearchGate. FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. Available at: [Link]
-
PubMed. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Available at: [Link]
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 4-chloropyridine-2,5-dicarboxylic acid (C7H4ClNO4) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chloro-4-pyridinecarboxylic acid(6313-54-8) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4 [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
